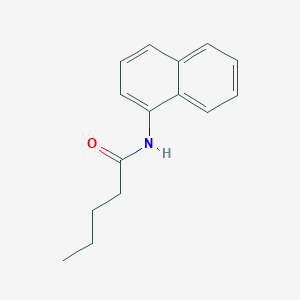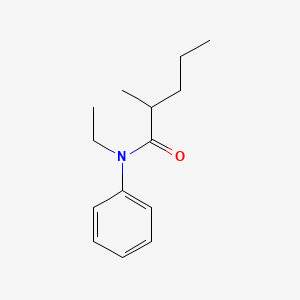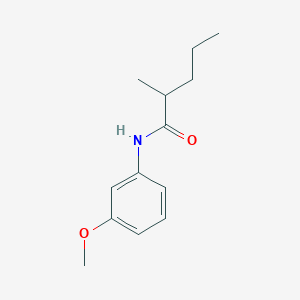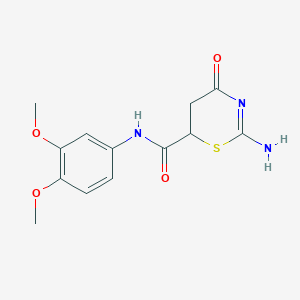![molecular formula C17H15ClN4OS B3953424 2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B3953424.png)
2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Overview
Description
2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that features a benzamide core substituted with a chloro group and a phenyl ring bearing a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and thiourea.
Substitution Reaction: The triazole ring is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative.
Formation of Benzamide: The final step involves the formation of the benzamide core by reacting the substituted phenyl-triazole compound with a chloro-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems, including their potential as antimicrobial or anticancer agents.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The chloro and methylsulfanyl groups can also modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)phenyl]benzamide: Similar structure but with a phenyl group instead of a methylsulfanyl group.
2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-thiazol-3-yl)phenyl]benzamide: Similar structure but with a thiazole ring instead of a triazole ring.
Uniqueness
2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to the presence of both a chloro group and a methylsulfanyl-substituted triazole ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-22-15(20-21-17(22)24-2)11-7-9-12(10-8-11)19-16(23)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZERSFIYPWQHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)

![1-(3-Chloro-4-methylphenyl)-3-[(4,7-dimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B3953364.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3953371.png)
![4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B3953393.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953401.png)
![4-CHLORO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3953409.png)


![2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B3953422.png)
![1-(4-METHYLBENZENESULFONYL)-4-[4-NITRO-3-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B3953429.png)


![N-(4-ethoxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3953448.png)
